

# **Application Notes and Protocols: ATP-Red 1 in Studying Metabolic Changes During Apoptosis**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Apoptosis is an active, energy-dependent process, with cellular metabolism, particularly mitochondrial ATP production, playing a critical role in its execution.[1] A shift in the energetic state of the cell can determine whether a cell undergoes apoptosis or switches to necrosis.[1] Therefore, monitoring metabolic changes, specifically mitochondrial ATP levels, provides crucial insights into the mechanisms of apoptosis and the efficacy of therapeutic interventions.

**ATP-Red 1** is a fluorescent probe that selectively accumulates in the mitochondria and responds to changes in mitochondrial ATP concentration.[2] This property makes it a valuable tool for real-time monitoring of metabolic dynamics in live cells undergoing apoptosis. These application notes provide detailed protocols for using **ATP-Red 1** to study metabolic alterations during apoptosis, both as a standalone marker and in conjunction with established apoptosis assays such as Annexin V and caspase activity assays.

### Principle of ATP-Red 1

**ATP-Red 1** is a multisite-binding, switchable fluorescent probe designed to selectively and rapidly respond to intracellular ATP concentrations. Its key features include:



- Mitochondrial Localization: ATP-Red 1 preferentially accumulates in the mitochondria, the primary site of cellular ATP synthesis.[2]
- Fluorescence Response: The probe exhibits a "turn-on" fluorescence response upon binding to ATP, with a significant enhancement in fluorescence intensity.[3]
- Live-Cell Imaging: **ATP-Red 1** is cell-permeable and has good biocompatibility, making it suitable for imaging dynamic changes in live cells.
- Apoptosis-Associated Signal Change: Studies have shown that mitochondrial ATP levels can increase in the early stages of apoptosis, a change that can be detected by an increase in ATP-Red 1 fluorescence.

# Data Presentation: Quantitative Analysis of Apoptotic Markers

The following tables provide representative data from a time-course experiment inducing apoptosis in a model cell line (e.g., Jurkat cells) with staurosporine (1  $\mu$ M). Data is presented as the percentage of positive cells for each marker as determined by flow cytometry.

Table 1: Time-Course of Apoptotic Markers Following Staurosporine Treatment

Time (hours)	% Cells with High Mitochondrial ATP (ATP-Red 1 High)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0	5%	4%	2%
1	25%	15%	3%
2	45%	35%	8%
4	30%	60%	25%
6	15%	40%	50%

Table 2: Comparison of Mitochondrial ATP Levels with Caspase-3/7 Activation



Time (hours)	% Cells with High Mitochondrial ATP (ATP- Red 1 High)	% Cells with Active Caspase-3/7
0	5%	3%
1	25%	10%
2	45%	30%
4	30%	65%
6	15%	85%

### **Experimental Protocols**

## Protocol 1: Staining of Mitochondrial ATP with ATP-Red 1 for Fluorescence Microscopy

This protocol describes the staining of live cells to visualize changes in mitochondrial ATP levels.

#### Materials:

- ATP-Red 1 (stock solution in DMSO, e.g., 1 mM)
- Cell culture medium (serum-free for staining)
- Phosphate-Buffered Saline (PBS)
- Apoptosis-inducing agent (e.g., staurosporine)
- Fluorescence microscope with appropriate filter sets (Ex/Em = ~510/590 nm)

#### Procedure:

 Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging. Culture overnight to allow for adherence.



- Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and for various time points. Include an untreated control.
- Preparation of Staining Solution: Prepare a working solution of **ATP-Red 1** by diluting the stock solution in serum-free cell culture medium to a final concentration of 2.5-5 μM.
- Staining: Remove the culture medium from the cells and wash once with PBS. Add the ATP-Red 1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells twice with PBS.
- Imaging: Add fresh PBS or culture medium to the cells. Immediately image the cells using a fluorescence microscope. Acquire images in the red channel for **ATP-Red 1**. If co-staining with other markers (e.g., Annexin V-FITC), use the appropriate channels.

## Protocol 2: Quantitative Analysis of Mitochondrial ATP by Flow Cytometry

This protocol details the use of **ATP-Red 1** for the quantitative analysis of mitochondrial ATP changes in apoptotic cells using flow cytometry.

#### Materials:

- ATP-Red 1 (stock solution in DMSO, e.g., 1 mM)
- Cell culture medium
- PBS
- Apoptosis-inducing agent
- Flow cytometer with a laser suitable for excitation of **ATP-Red 1** (e.g., 488 nm or 561 nm) and appropriate emission filters.

#### Procedure:



- Cell Culture and Treatment: Culture cells in suspension or adherent flasks. Induce apoptosis
  by treating with the desired agent for various time points. Include an untreated control. For
  adherent cells, detach them using a gentle cell dissociation reagent.
- Cell Harvesting: Harvest approximately 1 x 10<sup>6</sup> cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
- Washing: Wash the cell pellet once with cold PBS.
- Staining: Resuspend the cell pellet in 1 mL of serum-free medium or PBS. Add ATP-Red 1 to a final concentration of 2.5-5 μM.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500  $\mu L$  of PBS for analysis.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filter combination to detect the fluorescence of ATP-Red 1 (e.g., PE or a similar channel). Gate on the live cell population based on forward and side scatter properties.
   Record the mean fluorescence intensity (MFI) or the percentage of cells with high ATP-Red 1 fluorescence.

## Protocol 3: Multiparametric Analysis of Apoptosis: Costaining with ATP-Red 1 and Annexin V

This protocol allows for the simultaneous assessment of mitochondrial ATP levels and the externalization of phosphatidylserine, an early marker of apoptosis.

#### Materials:

- ATP-Red 1
- Annexin V-FITC (or another fluorophore-conjugated Annexin V)
- Propidium Iodide (PI) or other viability dye



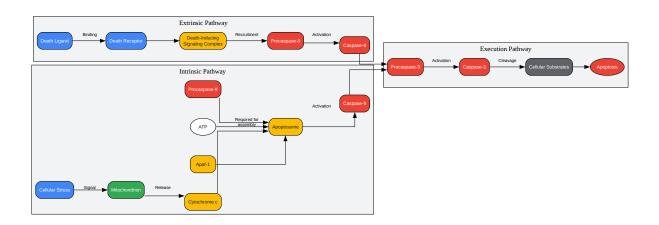
- 1X Annexin V Binding Buffer
- Flow cytometer with appropriate lasers and filters for all fluorophores.

#### Procedure:

- Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 2.
- ATP-Red 1 Staining: Follow steps 4 and 5 from Protocol 2 for ATP-Red 1 staining.
- Washing: After ATP-Red 1 incubation, wash the cells once with cold PBS.
- Annexin V Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Dilution and Analysis: Add 400 μL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
- Data Analysis: Use appropriate compensation controls for spectral overlap between the fluorophores. Gate on cell populations to distinguish between:
  - Live cells (Annexin V-, PI-, variable ATP-Red 1)
  - Early apoptotic cells (Annexin V+, PI-, variable ATP-Red 1)
  - Late apoptotic/necrotic cells (Annexin V+, PI+, variable ATP-Red 1)

### **Visualizations**

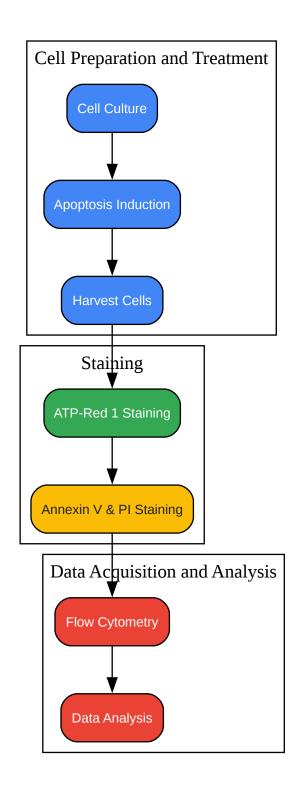




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Caption: Apoptosis Signaling Pathways.





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Caption: Experimental Workflow for Multiparametric Apoptosis Analysis.





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Caption: Temporal Relationship of Apoptotic Events.

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